molecular formula C5H12ClNO B1403153 (3R,5R)-5-Methylpyrrolidin-3-ol hydrochloride CAS No. 857651-11-7

(3R,5R)-5-Methylpyrrolidin-3-ol hydrochloride

Cat. No. B1403153
M. Wt: 137.61 g/mol
InChI Key: YPSDRILWPNPXQJ-TYSVMGFPSA-N
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Description

“(3R,5R)-5-Methylpyrrolidin-3-ol hydrochloride” is a chemical compound with the CAS Number: 1009335-36-7 . It has a molecular weight of 153.61 and its IUPAC name is (3R,5R)-5-(hydroxymethyl)-3-pyrrolidinol hydrochloride .


Molecular Structure Analysis

The InChI code for “(3R,5R)-5-Methylpyrrolidin-3-ol hydrochloride” is 1S/C5H11NO2.ClH/c7-3-4-1-5(8)2-6-4;/h4-8H,1-3H2;1H/t4-,5-;/m1./s1 . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

“(3R,5R)-5-Methylpyrrolidin-3-ol hydrochloride” is known to have a molecular weight of 153.61 . More detailed physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources .

Scientific Research Applications

Pharmacological Profiles

The compound has been examined for its pharmacological potential. A study on R-96544, a related compound with structural similarities, revealed its significant role as a 5-HT(2A) receptor antagonist. This activity was linked to the inhibition of platelet aggregation and the attenuation of pressor responses, indicating its potential in cardiovascular pharmacology (Ogawa et al., 2002).

Structural and Conformational Studies

The molecular structure and conformation of related pyrrolidine derivatives have been extensively studied. For instance, structural analyses of (5R,2'S)-5-[l'-methylpyrrolidin-2'-yl]-1,3-oxazolidin-2-one and its hydrochloride salt offered insights into their interaction at neuronal acetylcholine receptors, suggesting potential applications in neurological research (Meneghetti et al., 2007).

Synthesis and Chemical Analysis

Several studies have focused on the synthesis and chemical analysis of related pyrrolidine compounds. For example:

  • Validation of capillary electrophoresis methods for determining N-methylpyrrolidine content in cefepime, emphasizing its relevance in pharmaceutical quality control (Prasanna et al., 2010).
  • Development of concise synthetic routes for cis-3-amino-2-methylpyrrolidines, highlighting the significance of these compounds in pharmaceutical synthesis (D’hooghe et al., 2009).

Safety And Hazards

The safety information for “(3R,5R)-5-Methylpyrrolidin-3-ol hydrochloride” indicates that it has some hazards associated with it. The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

(3R,5R)-5-methylpyrrolidin-3-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO.ClH/c1-4-2-5(7)3-6-4;/h4-7H,2-3H2,1H3;1H/t4-,5-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPSDRILWPNPXQJ-TYSVMGFPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN1)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@H](CN1)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R,5R)-5-Methylpyrrolidin-3-ol hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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